Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of trifluoromethylated isoquinolines. The trifluoromethyl group (-CF3) is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and metabolic resistance . This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinolines or esters.
Scientific Research Applications
Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its trifluoromethyl group, which can enhance drug-like properties.
Biological Studies: Used in studies to understand the biological activity of trifluoromethylated compounds.
Industrial Applications: Utilized in the synthesis of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to receptors or enzymes, potentially leading to increased biological activity . The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylated Isoquinolines: Other isoquinolines with trifluoromethyl groups.
Uniqueness
Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific combination of the trifluoromethyl group and the isoquinoline core, which can result in distinct pharmacological and chemical properties compared to other trifluoromethylated compounds .
Properties
Molecular Formula |
C13H14F3NO2 |
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Molecular Weight |
273.25 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)11-6-9-5-10(13(14,15)16)4-3-8(9)7-17-11/h3-5,11,17H,2,6-7H2,1H3 |
InChI Key |
MPWOAFGKDMKTBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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